CYP3A4 Enzyme Inhibition: Significantly Lower Drug-Drug Interaction Risk than Ketoconazole
In a functional assay using human liver microsomes, 3-Fluoro-4-(trifluoromethyl)benzophenone exhibits an IC₅₀ of 20 µM (2.00E+4 nM) for CYP3A4 inhibition [1]. This value is 66-fold higher (i.e., 66x less potent) than the IC₅₀ of the known strong CYP3A4 inhibitor ketoconazole, which is 0.30 µM (0.16 mg/L) under comparable conditions [2].
| Evidence Dimension | CYP3A4 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 20 µM (20,000 nM) |
| Comparator Or Baseline | Ketoconazole: 0.30 µM (0.16 mg/L) |
| Quantified Difference | 66-fold lower inhibitory potency |
| Conditions | Human liver microsomes; fluorogenic substrate; preincubation 15 min; 2 hr measurement [1]. / Human hepatic microsomes; testosterone substrate; 20 min incubation; HPLC detection [2]. |
Why This Matters
The significantly lower CYP3A4 inhibition suggests that drug candidates synthesized from this building block are less likely to cause metabolism-based drug-drug interactions, a key safety and differentiation parameter in early drug discovery.
- [1] BindingDB. (2023). BDBM50600733 / CHEMBL5182534: 3-Fluoro-4-(trifluoromethyl)benzophenone - CYP3A4 Inhibition (IC₅₀). ChEMBL curated assay: Inhibition of CYP3A4 in human liver microsomes. View Source
- [2] Yang, G. Z., Yuan, Y., Zhou, Q. X., Yang, J. Q., & Liu, Y. J. (2008). Effect of ketoconazole on the activity of CYP4503A4 and CYP450 1A2 of hepatic microsomes in healthy adults. Zhonghua Gan Zang Bing Za Zhi, 16(12), 938-941. PMID: 18819885. View Source
